molecular formula C18H28S B14219878 1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830320-92-8

1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene

Cat. No.: B14219878
CAS No.: 830320-92-8
M. Wt: 276.5 g/mol
InChI Key: ARGIZCZYIGWULI-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and an oct-1-en-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the reaction of tert-butylbenzene with oct-1-en-1-yl sulfide under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure to ensure optimal yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Varied products based on the nucleophile used

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of both the tert-butyl and oct-1-en-1-yl sulfanyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

830320-92-8

Molecular Formula

C18H28S

Molecular Weight

276.5 g/mol

IUPAC Name

1-tert-butyl-4-oct-1-enylsulfanylbenzene

InChI

InChI=1S/C18H28S/c1-5-6-7-8-9-10-15-19-17-13-11-16(12-14-17)18(2,3)4/h10-15H,5-9H2,1-4H3

InChI Key

ARGIZCZYIGWULI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CSC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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